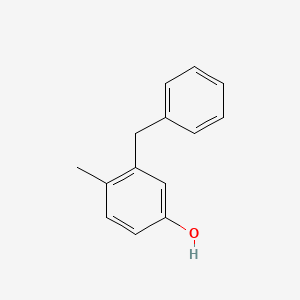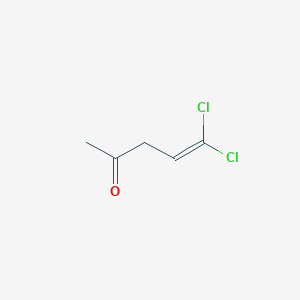
Dimethyl dodecylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl dodecylpropanedioate is an organic compound with the chemical formula C17H32O4 It is a diester of dodecylpropanedioic acid, featuring two methyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl dodecylpropanedioate can be synthesized through the esterification of dodecylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
Dodecylpropanedioic acid+2Methanol→Dimethyl dodecylpropanedioate+2Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl dodecylpropanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield dodecylpropanedioic acid and methanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Hydrolysis: Dodecylpropanedioic acid and methanol.
Reduction: Dodecylpropanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl dodecylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of dimethyl dodecylpropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester groups. This can lead to hydrolysis, reduction, or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A diester of malonic acid, used in malonic ester synthesis.
Dimethyl succinate: A diester of succinic acid, used in various organic synthesis reactions.
Dimethyl glutarate: A diester of glutaric acid, used in the synthesis of polymers and resins.
Uniqueness
Dimethyl dodecylpropanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain diesters. This makes it suitable for applications requiring hydrophobic characteristics and higher molecular weight.
Propiedades
Número CAS |
36986-30-8 |
|---|---|
Fórmula molecular |
C17H32O4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
dimethyl 2-dodecylpropanedioate |
InChI |
InChI=1S/C17H32O4/c1-4-5-6-7-8-9-10-11-12-13-14-15(16(18)20-2)17(19)21-3/h15H,4-14H2,1-3H3 |
Clave InChI |
MYQKXYXTEDPQAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


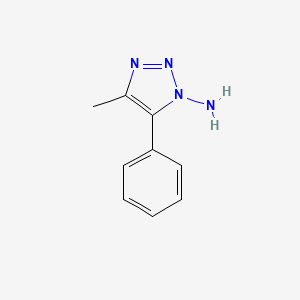
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)
![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
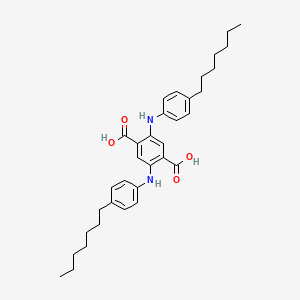
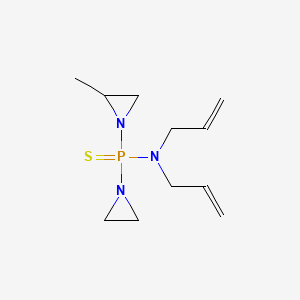
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)

![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
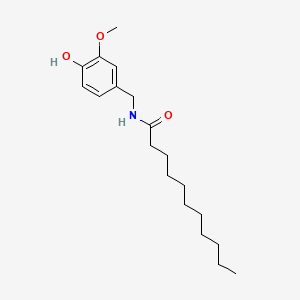
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

